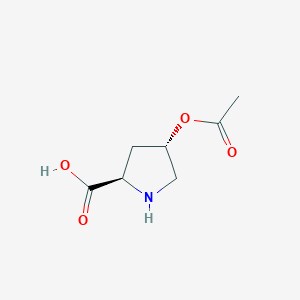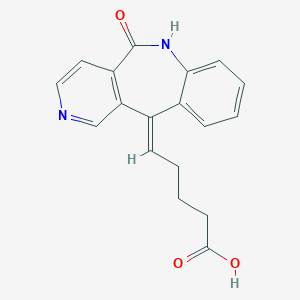
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one, also known as CPB-DHPB, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. CPB-DHPB is a heterocyclic compound that belongs to the class of benzazepines, which are known for their diverse biological activities. CPB-DHPB has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory effects. It has also been shown to activate certain transcription factors that are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to have potent antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use in lab experiments. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is a relatively new compound, and its effects on various signaling pathways are not yet fully understood. Further research is needed to fully elucidate its mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one. One potential area of research is the development of 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one derivatives that may have improved pharmacological properties. Another area of research is the investigation of 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one's potential applications in the treatment of neurodegenerative diseases. Further research is also needed to fully elucidate its mechanisms of action and to investigate its effects on various signaling pathways in the body.
Synthesemethoden
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one can be synthesized through a multistep process that involves the condensation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,4-dione with 4-carboxypentylamine. The resulting intermediate is then subjected to a cyclization reaction to form the final product. The synthesis of 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. 11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
127653-90-1 |
|---|---|
Produktname |
11-(4-Carboxypentylidene)-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one |
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid |
InChI |
InChI=1S/C18H16N2O3/c21-17(22)8-4-2-5-12-13-6-1-3-7-16(13)20-18(23)14-9-10-19-11-15(12)14/h1,3,5-7,9-11H,2,4,8H2,(H,20,23)(H,21,22)/b12-5+ |
InChI-Schlüssel |
OHOKOCUYERJWFG-LFYBBSHMSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C\CCCC(=O)O)/C3=C(C=CN=C3)C(=O)N2 |
SMILES |
C1=CC=C2C(=C1)C(=CCCCC(=O)O)C3=C(C=CN=C3)C(=O)N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CCCCC(=O)O)C3=C(C=CN=C3)C(=O)N2 |
Synonyme |
Pentanoic acid, 5-(5,6-dihydro-5-oxo-11H-pyrido(4,3-c)(1)benzazepin-11 -ylidene)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)


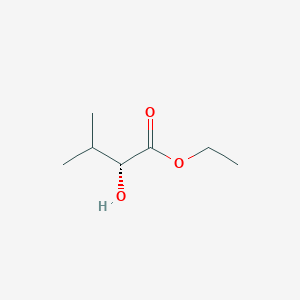
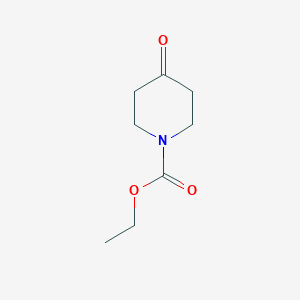
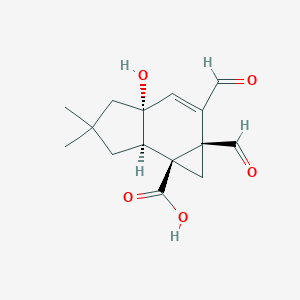
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)
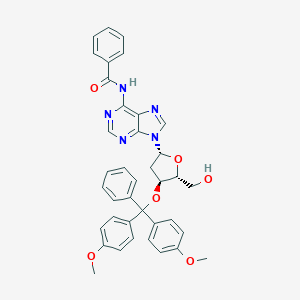
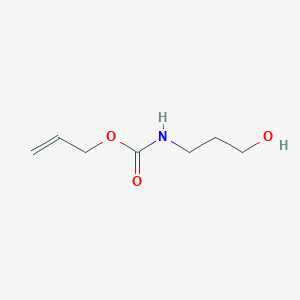
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
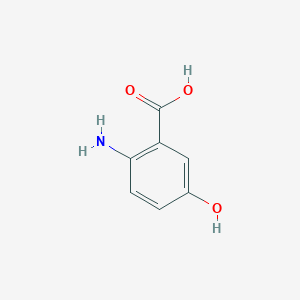
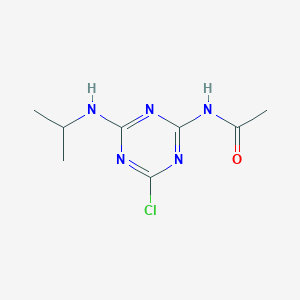
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
